molecular formula C7H5N3S3 B7816706 Thieno(3,2-d)isothiazole-5-carbonitrile, 4-amino-3-(methylthio)- CAS No. 72436-92-1

Thieno(3,2-d)isothiazole-5-carbonitrile, 4-amino-3-(methylthio)-

Cat. No.: B7816706
CAS No.: 72436-92-1
M. Wt: 227.3 g/mol
InChI Key: PIVWDEOVOGFPAN-UHFFFAOYSA-N
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Description

Thieno(3,2-d)isothiazole-5-carbonitrile, 4-amino-3-(methylthio)- is a heterocyclic organic compound characterized by a fused ring structure containing sulfur, nitrogen, and carbon atoms[_{{{CITATION{{{_1{New synthetic approaches to thieno[3,2-d]pyrimidine and thieno3,4-b ...

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with thiophene derivatives as starting materials[_{{{CITATION{{{_1{New synthetic approaches to thieno[3,2-d]pyrimidine and thieno3,4-b ....

  • Reaction Conditions: The compound can be synthesized through cyclization reactions involving thiophene derivatives and appropriate reagents such as nitriles and isothiazoles[_{{{CITATION{{{1{New synthetic approaches to thieno[3,2-d]pyrimidine and thieno3,4-b ...[{{{CITATION{{{_2{Design, synthesis, and biological evaluation of novel thieno3,2-d ....

  • Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

  • Substitution: Substitution reactions are common, where different substituents can be introduced at various positions on the ring structure.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Amines and other reduced derivatives.

  • Substitution Products: Derivatives with different functional groups at specific positions on the ring.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. Biology: It has shown potential as a bioactive molecule in drug discovery, with applications in developing new pharmaceuticals. Medicine: Research is ongoing to explore its use in treating various diseases, including cancer and microbial infections. Industry: The compound's unique properties make it useful in the development of advanced materials and chemical sensors.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • Thieno(3,2-d)pyrimidine: A related compound with applications in medicinal chemistry.

  • Thieno(3,4-b)thiophene: Used in organic electronics and photovoltaic devices.

  • Thieno(3,2-d)pyrimidinone: Known for its biological activity and potential therapeutic uses.

Uniqueness: Thieno(3,2-d)isothiazole-5-carbonitrile, 4-amino-3-(methylthio)- stands out due to its specific structural features and the resulting chemical and biological properties

Properties

IUPAC Name

4-amino-3-methylsulfanylthieno[3,2-d][1,2]thiazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3S3/c1-11-6-4-5(9)3(2-8)12-7(4)13-10-6/h9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVWDEOVOGFPAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NSC2=C1C(=C(S2)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80222728
Record name Thieno(3,2-d)isothiazole-5-carbonitrile, 4-amino-3-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80222728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72436-92-1
Record name Thieno(3,2-d)isothiazole-5-carbonitrile, 4-amino-3-(methylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072436921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thieno(3,2-d)isothiazole-5-carbonitrile, 4-amino-3-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80222728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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